molecular formula C11H8O4 B1334726 5-Phenoxy-2-furoic acid CAS No. 60698-32-0

5-Phenoxy-2-furoic acid

Cat. No.: B1334726
CAS No.: 60698-32-0
M. Wt: 204.18 g/mol
InChI Key: QQKXTFLRAZKJJO-UHFFFAOYSA-N
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Description

5-Phenoxy-2-furoic acid is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is characterized by a furan ring substituted with a phenoxy group and a carboxylic acid group. This compound is primarily used in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Phenoxy-2-furoic acid involves the reaction of 5-nitro-2-furoic acid with phenol in the presence of sodium hydride and dimethyl sulfoxide (DMSO). The reaction mixture is stirred under nitrogen until gas evolution ceases, and the product is isolated by extraction with ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route involving 5-nitro-2-furoic acid and phenol can be scaled up for larger production. The use of common reagents and straightforward reaction conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxy-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Halogenated phenoxy-furan compounds.

Scientific Research Applications

Synthesis and Production

5-Phenoxy-2-furoic acid can be synthesized through various methods, notably from 5-nitro-2-furoic acid and phenol using sodium hydride and dimethyl sulfoxide as reagents. This method is scalable for industrial production due to its straightforward reaction conditions.

Pharmaceutical Development

This compound exhibits significant antioxidant and anti-inflammatory properties, making it a candidate for drug development targeting inflammatory diseases and oxidative stress-related conditions. Its ability to modulate enzyme activity suggests potential therapeutic applications in chronic diseases.

Biological Studies

Research indicates that this compound can interact with specific enzymes and receptors, influencing metabolic pathways. For instance, studies have shown that derivatives of furoic acids can inhibit lipid metabolism in cancer cells, indicating potential applications in cancer therapy .

Material Science

The compound serves as a building block for synthesizing more complex organic molecules, which can be used in the production of specialty chemicals and materials . Its unique phenoxy substitution imparts distinct electronic properties that enhance its reactivity in polymer synthesis.

Case Studies

StudyFocusFindings
Cholangiocarcinoma Research Investigated the role of furoic acids in cancer metabolismDemonstrated that compounds similar to this compound inhibit de novo lipogenesis, reducing tumor growth .
Material Development Explored the use of furoic acids in polymer synthesisHighlighted the potential for creating biodegradable polymers from furoic acid derivatives, showcasing environmental benefits .

Mechanism of Action

The mechanism of action of 5-Phenoxy-2-furoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenoxy-2-furoic acid is unique due to its phenoxy substitution, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable for specific research applications.

Biological Activity

5-Phenoxy-2-furoic acid (CAS Number: 60698-32-0) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, biological mechanisms, and potential applications, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound has the molecular formula C11H8O4C_{11}H_{8}O_{4} and a molecular weight of 204.18 g/mol. The compound can be synthesized through various methods, with one common route involving the reaction of 5-nitro-2-furoic acid with phenol in the presence of sodium hydride and dimethyl sulfoxide (DMSO) under nitrogen atmosphere .

Synthesis Overview:

StepReactantsConditionsYield
15-Nitro-2-furoic acid + PhenolNaH, DMSO, nitrogen atmosphere87%

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The phenoxy group allows for hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate enzyme activity and influence metabolic pathways .

Enzyme Interaction

Research indicates that this compound may act as an enzyme inhibitor or modulator, affecting metabolic processes. For example, it has been noted to influence pathways related to oxidative stress and inflammation, suggesting potential therapeutic applications in conditions characterized by these factors .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antioxidant Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties, which may help in reducing oxidative damage in cells .
  • Anti-inflammatory Effects : Research has shown that derivatives of furoic acids can inhibit pro-inflammatory cytokine production, indicating a potential role in managing inflammatory diseases .
  • Antimicrobial Properties : Some studies suggest that furoic acid derivatives possess antimicrobial activity against various pathogens, which could be leveraged for developing new antibiotics .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructure TypeNotable Activity
5-Phenyl-2-furoic acidPhenyl instead of phenoxyModerate antibacterial
5-(2-Methoxyphenyl)-2-furoic acidMethoxy substitutionEnhanced anti-inflammatory
5-(2,5-Dichlorophenyl)-2-furoic acidDichloro substituentsStronger antimicrobial

Potential Applications

Given its biological activities, this compound holds promise for various applications:

Pharmaceutical Development : Its antioxidant and anti-inflammatory properties make it a candidate for drug development targeting chronic diseases.

Agricultural Use : The antimicrobial properties could be explored for developing natural pesticides or fungicides.

Biochemical Research : As a tool compound, it can aid in elucidating metabolic pathways involving furan derivatives.

Properties

IUPAC Name

5-phenoxyfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-11(13)9-6-7-10(15-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKXTFLRAZKJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384624
Record name 5-phenoxy-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60698-32-0
Record name 5-phenoxy-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenoxyfuran-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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